Sanguilutine is classified within the broader category of alkaloids, specifically benzophenanthridine alkaloids. These compounds are characterized by their complex ring structures and nitrogen-containing bases. The primary source of sanguilutine is the rhizome of Sanguinaria canadensis, which contains a variety of alkaloids that contribute to its medicinal properties .
The synthesis of sanguilutine can be approached through several methods, including total synthesis and extraction from natural sources. One notable synthetic route involves the Pictet-Spengler reaction, which facilitates the formation of 5,6-dihydrophenanthridines. This method has been optimized using high-throughput experimentation and multivariate data analysis to enhance yield and efficiency .
In laboratory settings, sanguilutine can also be synthesized from its precursors through multi-step reactions that involve alkylation and reduction processes. For example, starting with sanguinarine chloride, various derivatives can be formed through nucleophilic additions and cyclization reactions .
The molecular structure of sanguilutine features a complex arrangement typical of benzophenanthridine alkaloids. It consists of multiple fused aromatic rings with a nitrogen atom incorporated into the structure. Advanced analytical techniques such as two-dimensional nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography have been employed to elucidate its structure in detail .
The molecular formula for sanguilutine is C₁₈H₁₅N, with a molecular weight of approximately 253.32 g/mol. The compound exhibits specific spectral characteristics that aid in its identification during analytical procedures.
Sanguilutine participates in various chemical reactions typical of alkaloids, including oxidation, reduction, and substitution reactions. Its reactivity allows it to form derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.
For instance, sanguilutine can undergo reduction to yield dihydrosanguilutine, which has been shown to possess different stability profiles compared to the parent compound. Additionally, reactions with Grignard reagents or cyanide can lead to further functionalization of the molecule .
The mechanism of action of sanguilutine involves multiple pathways that contribute to its biological effects. Research indicates that it may exert cytotoxic effects by inducing oxidative stress in target cells, leading to apoptosis. This is particularly relevant in cancer research, where sanguilutine derivatives have shown potential in inhibiting tumor cell proliferation.
Studies have demonstrated that sanguilutine can interact with cellular components such as oligonucleotides, influencing gene expression and cellular signaling pathways . The compound's ability to modulate reactive oxygen species levels plays a crucial role in its therapeutic efficacy.
Sanguilutine is typically characterized by its solid-state at room temperature, exhibiting a melting point in the range of 200-210 °C. Its solubility profile indicates moderate solubility in organic solvents such as ethanol and methanol but limited solubility in water.
Sanguilutine has garnered interest for its potential applications in various fields:
Sanguilutine occurs almost exclusively within the Papaveraceae family, with Sanguinaria canadensis (bloodroot) as its primary botanical source. Bloodroot thrives in deciduous forests across eastern North America, ranging from Nova Scotia to Florida [1]. The alkaloid is concentrated in the plant’s rhizome—a reddish underground stem that stores defensive compounds against herbivores and pathogens [1] [2].
Table 1: Occurrence of Sanguilutine in Plant Organs
Plant Organ | Relative Alkaloid Concentration | Extraction Methods |
---|---|---|
Rhizome | High | Solvent extraction (ethanol/methanol), acid-base partitioning |
Roots | Moderate | Similar to rhizome, with lower yield |
Leaves | Low | Challenging due to lower abundance |
Seeds | Trace | Rarely isolated |
Alkaloid accumulation varies seasonally and depends on environmental factors like soil composition and light exposure. Wildcrafted bloodroot exhibits higher alkaloid variability compared to cultivated specimens [2]. Sanguilutine is typically co-extracted with structurally similar alkaloids (e.g., sanguinarine, chelerythrine) using polar solvents, followed by chromatographic separation [7].
Sanguilutine belongs to the benzophenanthridine alkaloid subclass, characterized by a polycyclic framework integrating a phenanthridine core with a benzo ring. Its molecular formula is C₂₃H₂₄NO₅⁺, with a molecular weight of 394.44 g/mol [5] [7]. The compound features five methoxy groups (-OCH₃) and a methylated nitrogen atom, contributing to its hydrophobicity and reactivity [5].
Table 2: Key Molecular Descriptors of Sanguilutine
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₄NO₅⁺ |
Molecular Weight | 394.44 g/mol |
Charge | +1 (quinolizidinium ion) |
Key Functional Groups | Pentamethoxy, N-methyl |
Canonical SMILES | COC1=CC2=CC=C3C4=C(OC)C=C(OC)C(OC)=C4C=N+C3=C2C=C1OC |
Structurally, sanguilutine is distinguished from related alkaloids by its pentamethoxy substitution pattern. Its pseudobase form (C₂₃H₂₃NO₆; MW 409.4 g/mol) arises from hydroxide addition at C-6, converting the iminium to a secondary amine [7]. This equilibrium enhances membrane permeability compared to permanently charged analogs like sanguinarine. Biosynthetically, sanguilutine shares early precursors (e.g., reticuline) with morphine but diverges via the berberine bridge enzyme (BBE), leading to benzophenanthridine-specific intermediates [9].
Table 3: Comparative Analysis of Key Benzophenanthridine Alkaloids
Alkaloid | Molecular Formula | Molecular Weight (g/mol) | Distinctive Structural Features | Primary Plant Source |
---|---|---|---|---|
Sanguilutine | C₂₃H₂₄NO₅⁺ | 394.44 | 2,3,7,8,10-pentamethoxy substitution | Sanguinaria canadensis |
Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | Dioxole ring fusion, dimethoxy | S. canadensis, Argemone mexicana |
Chelerythrine | C₂₁H₁₈NO₄⁺ | 348.37 | Single methylenedioxy group | Chelidonium majus |
Dihydrosanguinarine | C₂₀H₁₆NO₄⁺ | 334.35 | Reduced C6-C7 bond | S. canadensis |
Indigenous tribes of eastern North America utilized bloodroot rhizomes—rich in sanguilutine and other alkaloids—for diverse therapeutic purposes. The Cherokee employed it as an emetic, respiratory aid for asthma, and topical treatment for warts and skin lesions [1] [2]. The Iroquois prepared decoctions for fever, rheumatism, and as a blood purifier [9]. These applications stemmed from empirical observations of the plant’s physiological effects, including its escharotic (tissue-destroying) properties when applied to skin [1] [9].
Table 4: Historical Applications of Bloodroot (Containing Sanguilutine)
Cultural Group | Preparation | Traditional Use | Modern Scientific Correlation |
---|---|---|---|
Cherokee | Rhizome poultice | Wart removal, skin lesion treatment | Alkaloid-induced apoptosis in abnormal cells |
Algonquin | Respiratory infusion | Bronchitis, asthma relief | Anti-inflammatory effects observed in vitro |
Iroquois | Decoction | Fever reduction, rheumatism | Not systematically studied |
Euro-American | Pinkard’s Sanguinaria Compound (1920s) | Pneumonia, "blood tonic" (later deemed fraudulent) | Lacks clinical validation |
During the 19th century, bloodroot extracts entered mainstream pharmacopeias. William Cook’s Physiomedical Dispensatory (1869) documented their use in stimulating mucus membranes and clearing respiratory congestion [9]. However, commercial preparations like "Pinkard’s Sanguinaria Compound" (1930s) were later condemned as fraudulent due to unsubstantiated claims about curing pneumonia or acting as a "blood tonic" [9]. Notably, sanguilutine-containing extracts were integrated into early dental hygiene products (e.g., Viadent) for antimicrobial effects against oral pathogens, though these were later withdrawn over safety concerns [2] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7